tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4/c1-22(2,3)31-21(30)27-15-11-25(12-16-27)19(28)17-23-20(29)26-13-9-24(10-14-26)18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCJUKZOMPABBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected piperazine derivative with glycine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Piperazine derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of piperazine, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in its structure allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of tert-butyl piperazine carboxylates, which vary in substituents and linker chemistry. Key structural differences among analogues include:
Physicochemical Properties
Critical parameters such as logP, topological polar surface area (TPSA), and hydrogen-bonding capacity differentiate these compounds:
Key Observations :
- The target compound’s glycyl linker and dual piperazine rings result in higher TPSA (~110 Ų), favoring aqueous solubility but limiting membrane permeability compared to analogues with non-polar substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate?
- Methodology :
- The synthesis typically involves sequential coupling reactions. For example:
Step 1 : React tert-butyl piperazine-1-carboxylate with activated carbonyl derivatives (e.g., chloroformates or carbodiimide-activated glycine) under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine.
Step 2 : Introduce the 4-phenylpiperazine moiety via nucleophilic acyl substitution. Heating (60–80°C) and extended reaction times (12–24 hrs) improve yields .
-
Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel or reverse-phase) for purification. Yields range from 26–70% depending on steric hindrance and solvent choice .
- Data Table : Comparison of Reaction Conditions
| Step | Reagent/Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | DCM | RT | 65 |
| 2 | 4-phenylpiperazine | THF | 70 | 26 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical Techniques :
- NMR : Confirm regiochemistry using H and C NMR. Key peaks include tert-butyl protons (δ ~1.4 ppm) and piperazine/glycine backbone signals (δ 3.0–4.5 ppm) .
- HRMS : Verify molecular ion ([M+H]) with mass accuracy <5 ppm .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- X-ray Crystallography : Use SHELXL for refinement. Key steps:
Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
Refinement : Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters. SHELXL’s robust algorithms mitigate overfitting .
- Troubleshooting : If R-factors diverge (>5% between and ), re-examine hydrogen bonding networks or solvent occupancy .
Q. How does the compound’s structure-activity relationship (SAR) inform its biological interactions?
- Methodology :
-
Pharmacophore Mapping :
-
The tert-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability.
-
The 4-phenylpiperazine moiety acts as a hydrogen-bond acceptor, critical for receptor binding (e.g., serotonin or dopamine receptors) .
-
In Silico Docking : Use AutoDock Vina to simulate binding with targets like phosphoglycerate dehydrogenase (PHGDH). Key interactions:
-
Pi-pi stacking between phenyl rings and aromatic residues (e.g., Phe-285).
-
Hydrogen bonds between the glycyl carbonyl and Lys-230 .
- Data Table : Key SAR Observations
| Modification | Effect on IC (PHGDH) |
|---|---|
| Removal of tert-butyl group | 10-fold decrease |
| Fluorination of phenyl ring | 2-fold increase |
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodology :
- Quality Control : Pre-screen batches via LC-MS to detect trace impurities (e.g., de-Boc byproducts).
- Assay Conditions :
- Use standardized cell lines (e.g., HEK293 with stable receptor expression).
- Normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish biological variability from synthetic artifacts .
Methodological Best Practices
- Synthesis : Prioritize carbodiimide coupling (EDC/HOBt) over mixed anhydrides for higher glycine incorporation efficiency .
- Characterization : Combine F NMR (if fluorinated analogs exist) with IR spectroscopy to confirm carbonyl stretching (~1680 cm) .
- Data Interpretation : Cross-validate crystallographic and docking results with mutagenesis studies to resolve false-positive binding predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
